molecular formula C11H11NO5 B7869644 3-(Cyclopropylmethoxy)-4-nitrobenzoic acid

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid

Cat. No.: B7869644
M. Wt: 237.21 g/mol
InChI Key: LSIIXEGXZZZUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid is an organic compound characterized by a cyclopropylmethoxy group attached to the benzene ring at the 3-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-nitrobenzoic acid typically involves the following steps:

    Alkylation: The starting material, 3-hydroxy-4-nitrobenzoic acid, undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form the cyclopropylmethoxy derivative.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and automated purification systems to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-(Cyclopropylmethoxy)-4-aminobenzoic acid.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar structure but with a difluoromethoxy group instead of a nitro group.

    4-(Cyclopropylmethoxy)-2-nitroaniline: Similar structure but with an aniline group instead of a carboxylic acid.

Uniqueness

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its nitro group can be selectively reduced or substituted, providing versatility in chemical synthesis and potential for diverse applications.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-11(14)8-3-4-9(12(15)16)10(5-8)17-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIIXEGXZZZUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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